molecular formula C25H18N2O3 B2899846 2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-89-2

2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2899846
CAS No.: 922108-89-2
M. Wt: 394.43
InChI Key: PUUOUIDAFOUDOX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core fused with a naphthalene moiety via an acetamide linker. The naphthalene group enhances aromatic interactions, while the acetamide bridge facilitates hydrogen bonding, critical for receptor binding .

Properties

IUPAC Name

2-naphthalen-1-yl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-24(14-17-8-5-7-16-6-1-2-9-19(16)17)26-18-12-13-22-20(15-18)25(29)27-21-10-3-4-11-23(21)30-22/h1-13,15H,14H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUOUIDAFOUDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Dibenzo[b,f][1,4]oxazepine Naphthalen-1-yl, acetamide ~388.4* Oxygen-containing core; enhanced π-π interactions
2-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922131-51-9) Dibenzo[b,f][1,4]oxazepine 4-Methoxyphenyl, methyl 388.4 Methoxy group improves solubility; methyl substitution modifies pharmacokinetics
N-(8,10-Dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS 1208525-11-4) Dibenzo[b,f][1,4]oxazepine Isopropylsulfonylphenyl, dimethyl 478.6 Sulfonyl group enhances polarity; higher molecular weight
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Naphthalen-1-yl, 4-bromophenyl Not reported Lacks oxazepin core; bromine increases electrophilicity
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl, 4-methoxybenzyl 435.1 Sulfur atom in place of oxygen; altered electronic properties

*Molecular weight estimated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Aromatic Interactions : The naphthalene group in the target compound likely enhances binding to hydrophobic pockets in receptors, similar to N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide .
  • Polarity and Solubility : Methoxy and sulfonyl substituents in analogues improve aqueous solubility compared to the target compound’s naphthalene group .

Q & A

Q. Troubleshooting :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

What computational tools are recommended for predicting the compound’s ADMET properties?

Advanced Research Question
Methodological Answer :

  • Software :
    • SwissADME : Predicts bioavailability, LogP, and P-glycoprotein substrate potential .
    • AutoDock Vina : Simulates binding affinity to cytochrome P450 enzymes for metabolic stability .
  • Key Predictions for Analogues :
    • LogP: ~3.5 (moderate lipophilicity) .
    • Half-life: 2–4 hours in human liver microsomes .

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